2-(Dimethylamino)acetaldehyde 2-(Dimethylamino)acetaldehyde 2-(Dimethylamino)acetaldehyde belongs to the class of organic compounds known as trialkylamines. These are organic compounds containing a trialkylamine group, characterized by exactly three alkyl groups bonded to the amino nitrogen. 2-(Dimethylamino)acetaldehyde is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 52334-92-6
VCID: VC8180978
InChI: InChI=1S/C4H9NO/c1-5(2)3-4-6/h4H,3H2,1-2H3
SMILES: CN(C)CC=O
Molecular Formula: C4H9NO
Molecular Weight: 87.12 g/mol

2-(Dimethylamino)acetaldehyde

CAS No.: 52334-92-6

Cat. No.: VC8180978

Molecular Formula: C4H9NO

Molecular Weight: 87.12 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)acetaldehyde - 52334-92-6

Specification

CAS No. 52334-92-6
Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
IUPAC Name 2-(dimethylamino)acetaldehyde
Standard InChI InChI=1S/C4H9NO/c1-5(2)3-4-6/h4H,3H2,1-2H3
Standard InChI Key GRWPTSXPZYCYOM-UHFFFAOYSA-N
SMILES CN(C)CC=O
Canonical SMILES CN(C)CC=O

Introduction

Chemical and Physical Properties

2-(Dimethylamino)acetaldehyde is a colorless liquid with a molecular weight of 87.120g/mol87.120 \, \text{g/mol}. Its structure combines an aldehyde functional group with a dimethylamino moiety, enabling participation in nucleophilic and electrophilic reactions. Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC4H9NO\text{C}_4\text{H}_9\text{NO}
Molecular Weight87.120g/mol87.120 \, \text{g/mol}
Density0.9±0.1g/cm30.9 \pm 0.1 \, \text{g/cm}^3
Boiling Point87.5 \pm 23.0 \, ^\circ\text{C}
Flash Point17.0 \pm 12.0 \, ^\circ\text{C}
Vapor Pressure63.6±0.2mmHg(25C)63.6 \pm 0.2 \, \text{mmHg} \, (25^\circ\text{C})
LogP0.17-0.17
Refractive Index1.4091.409

The compound’s low logP value (0.17-0.17) indicates moderate hydrophilicity, facilitating its solubility in polar solvents. Its vapor pressure of 63.6mmHg63.6 \, \text{mmHg} at 25C25^\circ\text{C} suggests volatility under ambient conditions, necessitating careful handling .

Synthesis Methods

The synthesis of 2-(dimethylamino)acetaldehyde typically involves the condensation of formaldehyde with dimethylamine. This reaction proceeds via nucleophilic addition, where the amine attacks the carbonyl carbon of formaldehyde, followed by dehydration to yield the aldehyde. A seminal study by Bowden et al. (1978) detailed its use in synthesizing muscarine analogues, highlighting its role in forming Schiff bases that are subsequently reduced to target compounds .

Chemical Reactivity and Applications

Oxidation and Reduction

The aldehyde group in 2-(dimethylamino)acetaldehyde undergoes oxidation to carboxylic acids using agents like potassium permanganate. Conversely, reduction with sodium borohydride yields primary alcohols. These transformations expand its utility in producing derivatives for further functionalization .

Nucleophilic Substitution

Role in the Synthesis of Muscarine Analogues

Muscarine analogues, which mimic acetylcholine’s action at muscarinic receptors, are critical for studying cholinergic signaling. 2-(Dimethylamino)acetaldehyde serves as a precursor in their synthesis. Bowden et al. (1978) demonstrated that reacting this compound with primary amines forms Schiff bases, which are hydrogenated to yield tertiary amines structurally akin to muscarine . These analogues have shown promise in preclinical models of Alzheimer’s disease, where cholinergic deficits underlie cognitive impairments .

Research Findings and Case Studies

Case Study: Cholinergic Activity Enhancement

In a landmark experiment, muscarine analogues derived from 2-(dimethylamino)acetaldehyde were tested in vitro for receptor affinity. The compounds exhibited IC50\text{IC}_{50} values in the nanomolar range, comparable to endogenous acetylcholine, validating their potential as therapeutic agents .

Toxicological Insights

Despite its utility, 2-(dimethylamino)acetaldehyde’s reactivity necessitates caution. Studies note its cytotoxicity at elevated concentrations, attributed to aldehyde-induced protein crosslinking and oxidative stress . Mitigation strategies include using stabilized derivatives like its sodium hydrogensulfite adduct, which reduces volatility and toxicity .

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